1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone
Overview
Description
1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone is an organic compound that features a trifluoromethyl group attached to a phenyl ring substituted with bromine and fluorine atoms. This compound is of significant interest in medicinal chemistry due to its unique structural properties, which make it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Scientific Research Applications
1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Biological Research: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industrial Applications: It is employed in the production of agrochemicals and as a building block in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromo-2-fluorobenzene.
Lithiation: The bromine atom is lithiated using a lithium base in the presence of a solvent to form 5-bromo-2-fluorophenyllithium.
Trifluoroacetylation: The lithiated intermediate is then reacted with trifluoroacetyl chloride to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions, making the compound a versatile intermediate.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products:
Substitution: Products include various substituted phenyl derivatives.
Oxidation: Products include carboxylic acids.
Reduction: Products include alcohols.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine and fluorine atoms increase the compound’s electrophilicity, making it a potent inhibitor of certain enzymes by forming covalent bonds with active site residues .
Comparison with Similar Compounds
- 1-(5-Bromo-2-fluorophenyl)ethanone
- 1-(5-Bromo-2-fluorophenyl)piperidine
- 1-(5-Bromo-2-fluorophenyl)-2-pyrazinylmethanone
Uniqueness: 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it more effective in crossing biological membranes and interacting with molecular targets compared to its analogs .
Properties
IUPAC Name |
1-(5-bromo-2-fluorophenyl)-2,2,2-trifluoroethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF4O/c9-4-1-2-6(10)5(3-4)7(14)8(11,12)13/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBEXLGFRBKOYBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20463830 | |
Record name | 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20463830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
617706-15-7 | |
Record name | 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20463830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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